molecular formula C21H24F2N2O4S B2391052 N-(2,6-difluorobenzyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide CAS No. 941991-24-8

N-(2,6-difluorobenzyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide

Cat. No.: B2391052
CAS No.: 941991-24-8
M. Wt: 438.49
InChI Key: LRWSASRIGBJFRM-UHFFFAOYSA-N
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Description

N-(2,6-Difluorobenzyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide is a structurally complex acetamide derivative featuring:

  • A 2,6-difluorobenzyl group, which enhances metabolic stability and lipophilicity.
  • An acetamide linker that facilitates molecular flexibility and hydrogen bonding.

Properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F2N2O4S/c1-29-16-8-10-17(11-9-16)30(27,28)25-12-3-2-5-15(25)13-21(26)24-14-18-19(22)6-4-7-20(18)23/h4,6-11,15H,2-3,5,12-14H2,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRWSASRIGBJFRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NCC3=C(C=CC=C3F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F2N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,6-difluorobenzyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide is a compound that has garnered attention for its potential biological activities. Its unique structure, characterized by a difluorobenzyl moiety and a piperidine core, suggests a range of pharmacological applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Structure

  • Molecular Formula : C21H24F2N2O4S
  • Molecular Weight : 438.49 g/mol
  • IUPAC Name : N-[(2,6-difluorophenyl)methyl]-2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]acetamide

Structural Features

The compound features:

  • A difluorobenzyl group, which may enhance lipophilicity and cellular membrane permeability.
  • A piperidine ring , known for its diverse biological activities, including analgesic and anti-inflammatory properties.
  • A methoxyphenylsulfonyl substituent that could contribute to its interaction with various biological targets.

Research indicates that compounds with similar structures often exhibit multiple mechanisms of action:

  • Enzyme Inhibition : Compounds with sulfonamide groups have been reported to inhibit enzymes like urease and acetylcholinesterase (AChE), potentially leading to therapeutic effects in conditions like Alzheimer's disease and infections caused by urease-producing bacteria .
  • Anticancer Properties : The piperidine moiety is associated with anticancer activity, possibly through the induction of apoptosis in cancer cells or inhibition of tumor growth .

Pharmacological Studies

Several studies have evaluated the pharmacological properties of related compounds, providing insights into the expected activity of this compound:

Study FocusFindings
Antibacterial Activity Moderate to strong activity against Salmonella typhi and Bacillus subtilis was observed in similar sulfonamide derivatives .
Antineoplastic Activity Compounds with piperidine structures have shown efficacy against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Enzyme Inhibition Significant inhibition of AChE and urease was documented in related studies, suggesting potential use in neurological disorders and infections .

Case Studies

  • Anticancer Activity : In vitro studies on piperidine derivatives have demonstrated their ability to induce apoptosis in human cancer cell lines. For instance, derivatives showed IC50 values indicating effective cytotoxicity against breast cancer cells, suggesting a promising avenue for further research .
  • Neuroprotective Effects : Research on similar compounds indicated potential neuroprotective effects through AChE inhibition, which could lead to therapeutic applications in Alzheimer’s disease management .

Comparison with Similar Compounds

Structural Analogues and Key Features

Compound Name/ID Structural Features Pharmacological Activity Synthesis Yield/Properties Reference
N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (38) Quinazoline-sulfonyl core, 4-methoxyphenyl group Potent anti-cancer activity (HCT-1, MCF-7 cell lines) Not specified
N-(6-Methoxybenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide Benzothiazole ring, 4-methoxyphenyl group Patent-listed; likely kinase inhibition Patent synthesis route
N-(2,6-Bis(4-methoxyphenyl)pyrimidin-4-yl)-2-(2-(4-(2-(tert-butylamino)-2-oxoethyl)piperazin-1-yl)-2-oxoethoxy)acetamide (10a) Pyrimidinyl-piperazine backbone A3 adenosine receptor antagonism 28% yield, solid (mp 106–108°C)
Ocfentanil Piperidinyl-acetamide, fluorophenyl group µ-opioid receptor agonist (controlled substance) Legislative control noted
Compound 9 (Bioorg. Chem.) Thiazolidin-dihydropyrazol core, dichlorophenyl group Anti-cancer (GPmean = 22.40%) Not specified

Pharmacological Activity Comparisons

  • Anti-Cancer Activity: Compound 38 () and Compound 9 () demonstrate strong anti-cancer effects, suggesting that the sulfonyl-acetamide scaffold and methoxyphenyl groups enhance cytotoxicity. The target compound’s 4-methoxyphenylsulfonyl group may similarly engage in DNA intercalation or kinase inhibition . In contrast, 10a () targets adenosine receptors, indicating structural nuances (e.g., pyrimidinyl vs. piperidinyl cores) dictate divergent biological pathways .
  • Neurological Targets: Ocfentanil () shares a piperidinyl-acetamide backbone but acts as an opioid agonist.

Substituent Effects on Bioactivity

  • Methoxyphenyl Groups :
    • The para-methoxy position in ’s compounds enhances anti-cancer activity, likely via electron-donating effects that stabilize receptor interactions. This aligns with the target compound’s 4-methoxyphenylsulfonyl group .
  • Fluorinated Aromatic Rings: 2,6-Difluorobenzyl (target) vs. 2-fluorophenyl (ocfentanil, ): Difluoro substitution increases metabolic resistance compared to monofluoro analogues, as seen in FDA-approved fluorinated drugs .

Q & A

Basic Research Questions

Q. What are the key synthetic routes and critical reaction conditions for synthesizing N-(2,6-difluorobenzyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide?

  • Methodology :

  • Step 1 : Begin with the sulfonylation of piperidine derivatives using 4-methoxyphenylsulfonyl chloride under anhydrous conditions (e.g., dichloromethane, triethylamine, 0–5°C) to form the sulfonamide intermediate .
  • Step 2 : Couple the sulfonylated piperidine with 2-bromoacetamide derivatives via nucleophilic substitution (e.g., K₂CO₃ in DMF, 60–80°C) .
  • Step 3 : Introduce the 2,6-difluorobenzyl group via reductive amination or alkylation (e.g., NaBH₃CN in methanol, room temperature) .
  • Optimization : Monitor reaction progress using TLC/HPLC and purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which characterization techniques are essential to confirm structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify substituent positions (e.g., distinguishing piperidine ring protons at δ 1.5–3.5 ppm and sulfonyl group integration) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ for C₂₁H₂₃F₂N₂O₄S⁺) .
  • HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water mobile phase) .

Q. What preliminary biological assays are recommended to evaluate pharmacological potential?

  • Enzyme Inhibition : Screen against kinases or proteases (e.g., fluorescence-based assays, IC₅₀ determination) .
  • Antimicrobial Activity : Use broth microdilution (MIC assays) against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293, HepG2) to assess safety margins .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay platforms?

  • Systematic Approach :

  • Reproducibility Checks : Repeat assays under standardized conditions (e.g., pH, temperature, cell passage number) .
  • Orthogonal Assays : Validate results using alternative methods (e.g., SPR for binding affinity vs. enzymatic activity) .
  • Metabolite Profiling : Use LC-MS to rule out degradation products interfering with activity .

Q. What strategies improve synthetic yield and scalability while minimizing side reactions?

  • Chemoselective Catalysis : Employ Pd-catalyzed cross-coupling to avoid competing side reactions during acetamide formation .
  • Solvent Optimization : Replace polar aprotic solvents (DMF) with ionic liquids to enhance reaction efficiency .
  • Flow Chemistry : Continuous flow systems for sulfonylation steps to improve heat/mass transfer and reduce byproducts .

Q. How can advanced spectroscopic techniques resolve structural ambiguities in derivatives?

  • 2D NMR (COSY, NOESY) : Clarify piperidine ring conformation and substituent spatial arrangement .
  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., compare with PubChem CCDC entries) .
  • DFT Calculations : Predict vibrational spectra (IR) and compare with experimental data to validate tautomeric forms .

Safety and Handling

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particulates .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via licensed hazardous waste contractors .

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